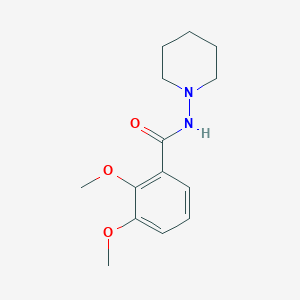
2,3-DIMETHOXY-N~1~-PIPERIDINOBENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-N-(1-piperidinyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features a benzamide core substituted with two methoxy groups at the 2 and 3 positions and a piperidinyl group at the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-N~1~-PIPERIDINOBENZAMIDE typically starts from 2,3-dimethoxybenzoic acid. The acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The acid chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) to yield the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,3-Dimethoxy-N-(1-piperidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide can be reduced to the corresponding amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Thiolated or aminated derivatives.
科学的研究の応用
2,3-Dimethoxy-N-(1-piperidinyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 2,3-DIMETHOXY-N~1~-PIPERIDINOBENZAMIDE involves its interaction with specific molecular targets. The piperidinyl group is known to enhance the compound’s ability to interact with biological receptors, potentially modulating their activity. The methoxy groups may contribute to the compound’s overall stability and reactivity, influencing its pharmacokinetic properties .
類似化合物との比較
Similar Compounds
2,3-Dimethoxybenzamide: Lacks the piperidinyl group, which may reduce its biological activity.
N-(1-Piperidinyl)benzamide: Lacks the methoxy groups, potentially affecting its stability and reactivity.
3-Acetoxy-2-methylbenzamide: Features different substituents, leading to distinct chemical and biological properties.
Uniqueness
2,3-Dimethoxy-N-(1-piperidinyl)benzamide is unique due to the presence of both methoxy and piperidinyl groups, which confer specific chemical and biological properties. These functional groups enhance its potential as a versatile intermediate in chemical synthesis and its applicability in various research fields.
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
2,3-dimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-8-6-7-11(13(12)19-2)14(17)15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17) |
InChIキー |
TUUTZFMZRGSAEB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NN2CCCCC2 |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)NN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B245994.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B245995.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-isopropoxybenzamide](/img/structure/B245997.png)

![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B246004.png)

![N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246008.png)
![N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246009.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B246012.png)
![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide](/img/structure/B246014.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B246016.png)
![3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B246018.png)
![2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246019.png)
